[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate
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Overview
Description
[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate involves multiple steps. One common method includes the following steps:
Formation of the Pyrano[3,2-d][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Acetylation: The hydroxyl groups on the ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process is monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of [(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate can be compared with similar compounds such as:
- [(3aR,5R,6S,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate]
- [(3aR,5R,6S,7R,7aR)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diol]
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C14H19NO7S |
---|---|
Molecular Weight |
345.37 g/mol |
IUPAC Name |
[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate |
InChI |
InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10?,11-,12-,13-,14-/m1/s1 |
InChI Key |
HFGXRMOCEYNLGH-OOAQSJESSA-N |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H](C(O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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